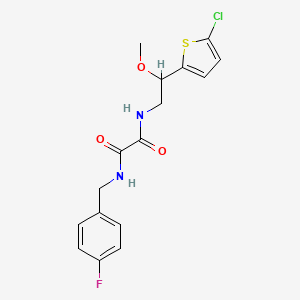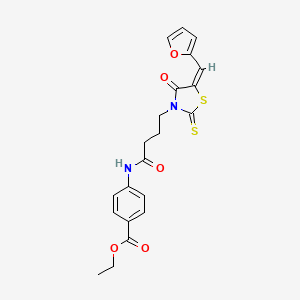
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-fluorobenzyl)oxalamide, also known as CTK7A, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
Orexin Receptor Mechanisms and Eating Disorders
Orexins and their receptors play crucial roles in modulating feeding, arousal, stress, and drug abuse. Research on compounds targeting orexin receptors, such as selective OX1R antagonists, has shown promising results in models of binge eating. These findings suggest that selective antagonism at OX1R could represent a novel pharmacological approach for treating eating disorders with a compulsive component, highlighting the potential therapeutic applications of compounds interacting with orexin receptors in addressing compulsive food consumption and possibly other eating disorders (Piccoli et al., 2012).
Radiotracer Development for PET Imaging
The development of radiolabeled compounds for positron emission tomography (PET) imaging is another area of interest. Compounds designed for nucleophilic displacement with fluorine-18 have been synthesized to study CB1 cannabinoid receptors in the brain, demonstrating the utility of structurally related compounds in developing tools for neurological research. These advancements underscore the importance of chemical synthesis techniques in creating diagnostic tools for exploring brain functions and disorders (Katoch-Rouse & Horti, 2003).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of zinc phthalocyanine derivatives with high singlet oxygen quantum yield have been reported. These compounds, substituted with novel benzenesulfonamide derivative groups, show promising properties as photosensitizers for Type II mechanisms in photodynamic therapy. This research highlights the potential of certain chemical entities in developing effective treatments for cancer through photodynamic therapy, offering insights into the design of compounds with improved photophysical, photochemical, and therapeutic properties (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescence Chemosensors for Metal Ion Detection
Research on thiophene-2-yl)oxazole derived chemosensors demonstrates the creation of "turn on" fluorescence sensors capable of specifically recognizing Ga3+ ions. These chemosensors exhibit highly sensitive and selective detection capabilities, which are critical for environmental monitoring, biological research, and industrial applications. The development of such chemosensors underscores the role of specialized compounds in advancing analytical chemistry and environmental science (Liu et al., 2022).
Propriétés
IUPAC Name |
N'-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-23-12(13-6-7-14(17)24-13)9-20-16(22)15(21)19-8-10-2-4-11(18)5-3-10/h2-7,12H,8-9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEYLMWDEZZURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2579466.png)

![ethyl 4-(2-((2-((5-chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2579469.png)
![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2579471.png)

![2-[1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2579474.png)
![Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2579475.png)
![1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2579477.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide](/img/structure/B2579478.png)
![7-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2579482.png)

![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)